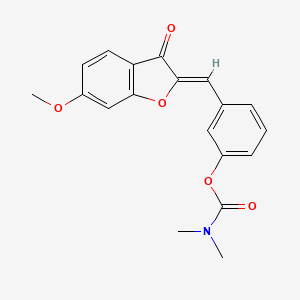

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate

Übersicht

Beschreibung

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, a methoxy group, and a dimethylcarbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Formation of the Dimethylcarbamate Moiety: The dimethylcarbamate group is introduced through the reaction of the corresponding phenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbamate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced benzofuran derivatives.

Substitution: Substituted benzofuran derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Research has demonstrated that compounds similar to (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate exhibit significant biological activities, particularly:

Acetylcholinesterase Inhibition

Several studies have shown that derivatives of benzofuran can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. For instance, a study indicated that certain analogs with a methoxy group on the benzofuran ring showed enhanced AChE inhibitory activity, suggesting that structural modifications can lead to increased potency .

Antimicrobial and Antioxidant Properties

Research has also highlighted the antimicrobial and antioxidant properties of related compounds. The presence of the benzofuran moiety has been associated with improved antimicrobial activity against various pathogens, making these compounds potential candidates for developing new antimicrobial agents . Additionally, their antioxidant capabilities may contribute to protective effects against oxidative stress-related diseases.

Case Study 1: AChE Inhibition

A study evaluated a series of 5,6-dimethoxybenzofuran derivatives for their AChE inhibitory activity using Ellman's method. Among these, compounds bearing specific substitutions demonstrated significant inhibition with IC50 values in the nanomolar range, indicating strong potential as therapeutic agents for cognitive enhancement or neuroprotection .

Case Study 2: Antioxidant Activity

Another investigation focused on evaluating the antioxidant capacity of quinolone-based aurone analogs, which share structural similarities with this compound. These compounds exhibited notable free radical scavenging activity, suggesting their utility in formulations aimed at combating oxidative stress .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Affecting Gene Expression: Altering the expression of genes involved in various physiological and pathological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran Derivatives: Compounds with similar benzofuran ring systems, such as 6-methoxybenzofuran and 3-oxobenzofuran derivatives.

Carbamate Derivatives: Compounds with similar carbamate moieties, such as phenyl carbamates and dimethylcarbamates.

Uniqueness

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate is unique due to its specific combination of a benzofuran ring, a methoxy group, and a dimethylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its structural characteristics.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 339.347 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.347 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | [2-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] N,N-dimethylcarbamate |

Anticholinesterase Activity

One of the primary areas of research surrounding this compound is its anticholinesterase activity. Studies have shown that derivatives of benzofuran, including this compound, exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

- Mechanism : The inhibition mechanism involves binding to the active site of AChE, which prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling.

- Efficacy : In vitro studies using Ellman's method reported an IC50 value of 123 nM for this compound against AChE derived from electric eel . This suggests a potent inhibitory effect that may be beneficial in treating conditions like Alzheimer's disease.

Other Biological Activities

Research has indicated that compounds similar to this compound also exhibit:

- Antioxidant Properties : The presence of methoxy groups in the structure contributes to its ability to scavenge free radicals.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further investigation is needed to quantify this activity.

Case Study 1: Synthesis and Characterization

A series of benzofuran derivatives were synthesized and characterized for their biological activity. The synthesis involved a multi-step process including condensation reactions and purification techniques such as recrystallization . The resulting compounds were evaluated for their AChE inhibitory activity using colorimetric methods.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on related compounds, revealing that modifications at specific positions on the benzofuran ring significantly influenced biological activity. For instance, variations in substituents on the phenyl ring altered both potency and selectivity towards AChE .

Eigenschaften

IUPAC Name |

[3-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-20(2)19(22)24-14-6-4-5-12(9-14)10-17-18(21)15-8-7-13(23-3)11-16(15)25-17/h4-11H,1-3H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSNPSXCCHJQQH-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.